molecular formula C30H25N5O2S2 B4587313 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4587313
M. Wt: 551.7 g/mol
InChI Key: HVPIPKSUFJFQCN-KOEQRZSOSA-N
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Description

2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C30H25N5O2S2 and its molecular weight is 551.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 551.14496740 g/mol and the complexity rating of the compound is 1060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Derivatives A study by Rahmouni et al. (2016) involved the synthesis of various pyrazolopyrimidines derivatives, including structures similar to the compound , and evaluated their anticancer and anti-5-lipoxygenase activities. These compounds showed potential cytotoxic effects on certain cancer cell lines, indicating their relevance in cancer research and treatment development (Rahmouni et al., 2016).

Supramolecular Aggregation and Conformational Features Nagarajaiah and Begum (2014) explored the structural modifications in thiazolo[3, 2-a]pyrimidines, which are closely related to the compound . Their research provided insights into the conformational features of these compounds and how varying substituents affect intermolecular interaction patterns. This is significant in the context of molecular design and understanding the physical chemistry of similar compounds (Nagarajaiah & Begum, 2014).

Synthesis of Novel Isoxazolines and Isoxazoles Another study by Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles from pyrazolopyrimidin derivatives. This research is important for the development of new heterocyclic compounds, which could have various applications in medicinal chemistry and drug development (Rahmouni et al., 2014).

Ultrasound Assisted Synthesis and Biological Activities Kaping et al. (2020) conducted research on the synthesis of antipyrinyl-pyrazolopyrimidines under ultrasound irradiation. They also evaluated these compounds for their anti-inflammatory and anti-cancer activities, showcasing the potential therapeutic applications of such compounds (Kaping et al., 2020).

Heterocyclic Synthesis with Enamines Research by Mohareb, Sherif, and Zohdi (1993) involved the synthesis of various heterocyclic derivatives, including pyrazolopyrimidines. This type of research is fundamental in organic and medicinal chemistry for the creation of new chemical entities with potential pharmacological activities (Mohareb, Sherif, & Zohdi, 1993).

Properties

IUPAC Name

(2E)-2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N5O2S2/c1-18-23(20(3)35(33-18)22-13-8-5-9-14-22)17-25-29(37)34-27(24-15-10-16-38-24)26(19(2)31-30(34)39-25)28(36)32-21-11-6-4-7-12-21/h4-17,27H,1-3H3,(H,32,36)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPIPKSUFJFQCN-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(N(N=C3C)C4=CC=CC=C4)C)SC2=N1)C5=CC=CS5)C(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(N(N=C3C)C4=CC=CC=C4)C)/SC2=N1)C5=CC=CS5)C(=O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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